molecular formula C17H25NO B14431802 4-{[2-(4-Ethenylphenyl)ethyl](propyl)amino}butan-2-one CAS No. 80980-85-4

4-{[2-(4-Ethenylphenyl)ethyl](propyl)amino}butan-2-one

Cat. No.: B14431802
CAS No.: 80980-85-4
M. Wt: 259.4 g/mol
InChI Key: SKONIJFOZXVNSF-UHFFFAOYSA-N
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Description

4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-ethenylphenyl ethylamine, which is then reacted with propylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-(4-Methylphenyl)ethylamino}butan-2-one
  • 4-{2-(4-Chlorophenyl)ethylamino}butan-2-one
  • 4-{2-(4-Fluorophenyl)ethylamino}butan-2-one

Uniqueness

4-{2-(4-Ethenylphenyl)ethylamino}butan-2-one is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

CAS No.

80980-85-4

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

4-[2-(4-ethenylphenyl)ethyl-propylamino]butan-2-one

InChI

InChI=1S/C17H25NO/c1-4-12-18(13-10-15(3)19)14-11-17-8-6-16(5-2)7-9-17/h5-9H,2,4,10-14H2,1,3H3

InChI Key

SKONIJFOZXVNSF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1=CC=C(C=C1)C=C)CCC(=O)C

Origin of Product

United States

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